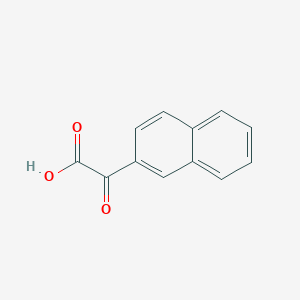

2-(Naphthalen-2-yl)-2-oxoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Naphthalen-2-yl)-2-oxoacetic acid is a chemical compound that is a derivative of naphthylacetic acid . It carries a carboxy group at position 2 . It is also related to 2-naphthol, which is an important starting material in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .

Aplicaciones Científicas De Investigación

Anticancer Research

2-(Naphthalen-2-yl)-2-oxoacetic acid derivatives have been studied for their potential in anticancer applications. A study by Salahuddin et al. (2014) synthesized derivatives using o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, finding that certain compounds exhibited significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Environmental Applications

Research on anaerobic naphthalene degradation by a sulfate-reducing enrichment culture, which utilized compounds like 2-naphthoic acids, shows potential environmental applications, particularly in the biodegradation of polycyclic aromatic hydrocarbons (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).

Chemical Synthesis and Characterization

In the field of chemical synthesis and characterization, compounds derived from this compound have been extensively studied. Li et al. (2012) investigated self-catenated networks and pcu topology based on mixed ligands involving 2,2′-(naphthalene-1,5-diylbis(oxy))diacetic acid (Li, Qin, Wang, Shao, Su, & Liu, 2012).

Neurological Research

In neurological research, derivatives of this compound have been explored for their potential anti-Parkinson's activity. A study by Gomathy et al. (2012) synthesized novel derivatives and evaluated their efficacy in in vitro and in vivo models of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticonvulsant Activity

Compounds derived from this compound have also been investigated for their anticonvulsant properties. Ghareb et al. (2017) synthesized and evaluated naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives for potential anticonvulsant effects (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Agricultural Applications

The influence of side-chain length on the activity of ω-(2-Naphthyloxy)-n-Alkylcarboxylic Acids, including 2-naphthyloxyacetic acid, has been studied for inducing parthenocarpy in tomatoes, indicating potential agricultural applications (Luckwill & Woodcock, 1955).

Anxiolytic Effect Study

A study by Lutsenko et al. (2013) explored the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, demonstrating potential applications in the development of new therapeutic agents for anxiety disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).

Synthesis and Fluorescence Studies

Research on the synthesis and fluorescence properties of certain this compound derivatives, such as for developing fluorescent probes for β-amyloid, highlights their potential in biochemical and medical imaging applications (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

Propiedades

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQMNAKUWQWIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)

![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)

![1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2645205.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)

![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2645214.png)